4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-6-nitro-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-10-7-4-6(11(13)14)2-3-8(7)15-5-9(10)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUXEVROROOLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363127 | |
| Record name | 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103361-68-8 | |
| Record name | 4-Methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103361-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of Benzoxazinone Derivatives
Nucleophilic Reactivity of the Benzoxazinone (B8607429) Core
The reactivity of the 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one core towards nucleophiles is a critical aspect of its chemical profile. The electron-deficient nature of the aromatic ring, amplified by the nitro group, and the electrophilic character of the carbonyl carbon are expected to be key sites for nucleophilic attack.
Behavior Toward Hydrogen, Oxygen, Nitrogen, Sulfur, and Carbon Nucleophiles
Detailed experimental studies specifically outlining the behavior of this compound with a broad range of hydrogen, oxygen, nitrogen, sulfur, and carbon nucleophiles are not extensively available in the reviewed scientific literature. General reactivity patterns of benzoxazinones suggest that the carbonyl group and the aromatic ring are the primary sites of interaction. For instance, studies on related benzoxazinones demonstrate that nitrogen and carbon nucleophiles can react at the C2 and C4 positions. chem960.comacs.orgbu.edu.egsemanticscholar.org However, without specific studies on this compound, any such predictions remain speculative.
Analysis of Nucleophilic Attack Sites and Subsequent Transformations
The primary sites for nucleophilic attack on the this compound molecule are predicted to be the electrophilic centers. These include the carbonyl carbon (C3), the carbon atom to which the nitro group is attached (C6), and other positions on the benzene (B151609) ring activated by the nitro group.
While specific research on the nucleophilic attack sites of this compound is not detailed in the available literature, general principles of organic chemistry suggest that strong nucleophiles could lead to either addition to the carbonyl group or substitution on the aromatic ring. The N-methylation in this compound may influence the regioselectivity of these attacks compared to its unmethylated counterpart.
Ring-Opening and Ring-Closing Reactions
The stability of the oxazinone ring is a determining factor in the chemical transformations of this compound. Both ring-opening and ring-closing reactions are plausible under specific conditions.
Base-Mediated Ring Opening (e.g., by DBU)
The use of strong, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is known to promote ring-opening in some heterocyclic systems. For certain benzoxazinones, DBU can act as a nucleophile, leading to ring cleavage. chem960.com However, specific studies detailing the reaction of this compound with DBU or other bases to induce ring-opening are not present in the currently available scientific literature.
Hydrogen-Bond Assisted Ring-Closing Mechanisms
Information regarding hydrogen-bond assisted ring-closing mechanisms to form or modify the this compound structure is not available in the reviewed literature. Such mechanisms are typically relevant in the synthesis or transformation of related heterocyclic systems where specific functional groups capable of hydrogen bonding are present and geometrically aligned.
Derivatization and Functionalization Strategies
The functionalization of the this compound scaffold can lead to a variety of new chemical entities. One documented derivatization is the synthesis of the title compound itself through N-methylation.
The preparation of this compound has been achieved starting from 6-nitro-2H-1,4-benzoxazin-3(4H)-one. researchgate.net This transformation involves the methylation of the nitrogen atom of the oxazinone ring, yielding the final product as a yellow solid. researchgate.net
| Starting Material | Product | Reagents and Conditions | Yield (%) |
| 6-nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine | 4-methyl-6-nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine | Method described in Example 19 of the cited source | 56 |
Table 1: Synthesis of this compound. researchgate.net
Further derivatization strategies targeting the nitro group (e.g., reduction to an amino group) or the aromatic ring (e.g., further substitution) are chemically plausible but have not been specifically reported for this compound in the reviewed literature.
Substitution Reactions at the Heterocyclic and Aromatic Rings
Benzoxazinone derivatives are amenable to substitution reactions at multiple positions. The heterocyclic ring, specifically at position 2, and the aromatic ring, at positions 5, 6, 7, and 8, are common sites for such modifications. mdpi.com This flexibility in substitution allows for the tailored synthesis of a diverse range of benzoxazinone derivatives. mdpi.com For instance, the reaction of isatoic anhydride (B1165640) with an acylating agent like a carboxylic acid anhydride or an acyl halide in the presence of a tertiary amine is a known method for preparing 2-substituted-4H-3,1-benzoxazine-4-ones. google.com
Formation of Fused Heterocyclic Systems
Benzoxazinones are key precursors for the synthesis of various fused heterocyclic systems. nih.govresearchgate.net They are employed as building blocks for the creation of quinazolinones, 4-hydroxy-quinolinones, and benzothiazin-4-thiones. nih.gov The synthesis of these fused systems often involves the reaction of the benzoxazinone with different nucleophiles, leading to ring-opening and subsequent recyclization. researchgate.net For example, reacting 4H-3,1-benzoxazin-4-one with nitrogen nucleophiles such as sodium azide (B81097) or hydroxylamine (B1172632) hydrochloride can yield new N-heterocyclic compounds. researchgate.net
A common strategy involves the initial synthesis of a benzoxazinone, such as 2-methyl-3,1-benzoxazin-4-one from anthranilic acid and acetic anhydride, which then serves as an intermediate. researchgate.net This intermediate can then react with primary amines to form quinazolinone derivatives. researchgate.net
Catalytic Cycloaddition Reactions for Aza-Heterocycle and Isoxazolinyl-1,2,3-triazolyl-Benzoxazinone Formation
Catalytic cycloaddition reactions provide a powerful method for constructing complex heterocyclic structures from benzoxazinone derivatives. Vinyl- and alkynyl-substituted benzoxazinones can be used in asymmetric catalytic [4+1], [4+2], and [4+3] dipolar cycloaddition reactions to produce aza-heterocycles. nih.gov
Furthermore, a "click chemistry" approach utilizing a double 1,3-dipolar cycloaddition reaction has been developed for the synthesis of isoxazolinyl-1,2,3-triazolyl- nih.govresearchgate.net-benzoxazin-3-one derivatives. nih.gov This method allows for the combination of three different heterocyclic moieties: a nih.govresearchgate.net-benzoxazin-3-one, a 1,2,3-triazole, and an isoxazoline. nih.gov The process begins with the 1,3-dipolar cycloaddition of a propargyl-functionalized benzoxazinone with an allylic azide to form a 1,2,3-triazole. nih.gov A subsequent cycloaddition reaction involving the allylic portion of the newly formed molecule and an oxime leads to the final complex heterocyclic system. nih.gov
Preparation of Indoles and Oxazolines from Benzoxazine-4-ones
Benzoxazine-4-ones are versatile starting materials for the synthesis of other important heterocyclic compounds, including multi-substituted indoles and 2,5-disubstituted oxazolines, under appropriate reaction conditions. nih.govmdpi.com A palladium-catalyzed carbonylative cyclization of 2-alkynylanilines and benzyl (B1604629) chlorides, using benzene-1,3,5-triyl triformate as a carbon monoxide source, can lead to the divergent synthesis of either indoles or 4H-benzo[d] nih.govsemanticscholar.orgoxazine (B8389632) derivatives, depending on the additive used. acs.org The use of aluminum chloride as an additive favors the formation of indoles. acs.org
Mechanisms of Key Transformations
Understanding the mechanisms of the transformations that benzoxazinone derivatives undergo is crucial for controlling reaction outcomes and designing new synthetic routes. Two important mechanisms are the Smiles rearrangement and the formation of acyl-enzyme complexes.
Smiles Rearrangement
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that can be utilized for the synthesis of 1,4-benzoxazinone derivatives. semanticscholar.orgresearchgate.net This reaction typically involves a molecule containing an arene ring with an electron-withdrawing group and a side chain with a terminal nucleophile. wikipedia.org In the context of benzoxazinone synthesis, a substituted 2-chlorophenol (B165306) can be reacted with an N-substituted 2-chloroacetamide (B119443) to form an intermediate that, upon treatment with a base like cesium carbonate, undergoes a Smiles-type rearrangement to yield the corresponding 1,4-benzoxazinone. semanticscholar.org The mechanism proceeds through the formation of a spiro-type intermediate, which then rearranges with the elimination of a leaving group to form the final product. semanticscholar.org
A variation of this is the Passerini-Smiles reaction, a three-component coupling between an electron-poor phenol, an isocyanide, and a carbonyl derivative. semanticscholar.org
Acyl-enzyme Complex Formation
In a biological context, benzoxazinone derivatives can act as inhibitors of certain enzymes, such as serine proteases. researchgate.net The mechanism of inhibition often involves the formation of an acyl-enzyme complex. For instance, in the inhibition of class C β-lactamases by β-lactam antibiotics, an acyl-enzyme complex is formed from the initial Henry-Michaelis complex. nih.gov This process involves a nucleophilic attack by a serine residue in the enzyme's active site on the carbonyl group of the β-lactam ring. nih.gov In a similar fashion, lipase-catalyzed reactions can involve the formation of an acyl-enzyme intermediate. For example, the lipase (B570770) from Candida antarctica (Novozym 435) can catalyze a decarboxylative Michael addition involving 1,4-benzoxazinone derivatives. nih.gov The proposed mechanism suggests that the carbonyl group of a chalcone (B49325) is activated by a serine residue in the enzyme's active site, while a histidine-aspartate system deprotonates the benzoxazinone, preparing it for nucleophilic attack. nih.gov
Advanced Spectroscopic Characterization and Structural Analysis of 4 Methyl 6 Nitro 2h 1,4 Benzoxazin 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of atoms can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
The ¹H NMR spectrum of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one provides specific signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the local electronic environment. Protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while those in electron-poor regions are deshielded and resonate at higher chemical shifts (downfield).
The presence of the electron-withdrawing nitro group (NO₂) and the carbonyl group (C=O) significantly influences the chemical shifts of the aromatic protons. The methyl group attached to the nitrogen atom typically appears as a singlet in a region characteristic of N-alkyl groups. The methylene (B1212753) protons of the oxazine (B8389632) ring also exhibit a characteristic signal, often a singlet, with its chemical shift influenced by the adjacent oxygen and carbonyl functionalities.
A representative, though generalized, ¹H NMR data set for this compound is presented below. Actual experimental values may vary slightly depending on the solvent and instrument parameters.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |
| Aromatic-H | 7.9 - 8.2 | m (multiplet) | 2H |
| Aromatic-H | 7.1 - 7.3 | d (doublet) | 1H |
| O-CH₂-C=O | 4.8 - 5.0 | s (singlet) | 2H |
| N-CH₃ | 3.4 - 3.6 | s (singlet) | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the nature of the functional groups attached to or near the carbon atom.
The carbonyl carbon of the lactam ring is characteristically found at a high chemical shift, typically in the range of 160-170 ppm. The aromatic carbons also show a range of signals, with those directly attached to the nitro group or the oxygen and nitrogen atoms being significantly shifted. The carbon of the methyl group appears at a much lower chemical shift, consistent with an alkyl carbon.
A generalized ¹³C NMR data table is provided below to illustrate the expected chemical shifts for the carbon atoms in this compound.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C=O | 162 - 166 |
| Aromatic C-NO₂ | 145 - 149 |
| Aromatic C-O | 142 - 145 |
| Aromatic C-N | 138 - 141 |
| Aromatic CH | 115 - 125 |
| O-CH₂-C=O | 67 - 70 |
| N-CH₃ | 30 - 33 |
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific frequencies (expressed as wavenumbers, cm⁻¹) that are characteristic of particular functional groups.
For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl group of the lactam, the nitro group, and the C-O and C-N bonds.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Lactam) | 1680 - 1720 (strong) |
| NO₂ (asymmetric stretch) | 1510 - 1550 (strong) |
| NO₂ (symmetric stretch) | 1330 - 1370 (strong) |
| C-O (ether) | 1200 - 1280 |
| C-N | 1100 - 1200 |
| Aromatic C-H | 3000 - 3100 |
| Aliphatic C-H | 2850 - 3000 |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. The resulting frequency shifts in the scattered light correspond to the vibrational modes of the molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar and symmetric bonds.
In the Raman spectrum of this compound, the symmetric vibrations of the nitro group and the aromatic ring are often prominent. The carbonyl stretch would also be observable. The combination of IR and Raman data provides a more complete picture of the vibrational properties of the molecule, aiding in a comprehensive structural confirmation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic molecules. For this compound, mass spectral analysis confirms its molecular weight and provides insights into its structural stability.
Molecular Ion Peak: The mass spectrum of this compound exhibits a distinct molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 208. prepchem.com This corresponds to the nominal molecular weight of the compound, confirming its elemental composition of C₉H₈N₂O₄.
Fragmentation Pattern: While detailed fragmentation studies specifically for this compound are not extensively documented in the available literature, a plausible fragmentation pattern can be inferred based on the known behavior of related nitroaromatic and benzoxazinone (B8607429) compounds. The fragmentation is expected to be initiated by the loss of the nitro group (NO₂) or cleavage of the heterocyclic ring.
Interactive Data Table: Key Mass Spectrometry Data for this compound
| Feature | m/z Value | Interpretation |
| Molecular Ion (M+) | 208 | Molecular weight of the compound |
| Fragment 1 (inferred) | 162 | Loss of NO₂ (46 Da) from the molecular ion |
| Fragment 2 (inferred) | 134 | Subsequent loss of CO (28 Da) from the [M-NO₂]⁺ fragment |
| Fragment 3 (inferred) | 104 | Further fragmentation involving the cleavage of the oxazine ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from its aromatic system and the nitro group.
The electronic spectrum of this compound is anticipated to display characteristic absorption bands corresponding to π → π* and n → π* transitions. shu.ac.ukyoutube.comlibretexts.org The benzoxazinone moiety and the nitro-substituted benzene (B151609) ring constitute the principal chromophores.
π → π Transitions:* These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and the C=O group. hnue.edu.vn These are typically observed in the shorter wavelength region of the UV spectrum.
n → π Transitions:* These lower-intensity absorptions result from the promotion of non-bonding electrons (from the oxygen and nitrogen atoms) to antibonding π* orbitals. youtube.com The nitro group itself can also contribute to absorption in the UV-Vis region. scielo.org.za Nitroaromatic compounds often exhibit a broad absorption band in the range of 240-250 nm. iu.edu
Interactive Data Table: Expected UV-Vis Absorption Maxima and Electronic Transitions
| Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) | Type of Transition | Associated Chromophore |
| ~210-250 | High | π → π | Benzene ring, C=O group |
| ~240-280 | Moderate | π → π | Nitro group charge transfer |
| ~300-350 | Low | n → π* | C=O group, Nitro group |
The exact positions and intensities of these bands can be influenced by the solvent polarity. For instance, n → π* transitions typically undergo a hypsochromic (blue) shift with increasing solvent polarity. shu.ac.uk
X-ray Diffraction Analysis for Solid-State Configuration Assignment
X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.
As of the latest available data, a specific crystal structure for this compound has not been reported. However, the crystal structure of a closely related compound, 4-butyl-6-nitro-2H-1,4-benzothiazin-3-one, has been determined. researchgate.net By analogy, we can infer key structural features for this compound.
The benzoxazinone ring system is expected to be nearly planar. The nitro group at the 6-position will likely be co-planar with the benzene ring to maximize resonance stabilization. The methyl group on the nitrogen atom at the 4-position will adopt a conformation that minimizes steric hindrance. Intermolecular interactions, such as hydrogen bonding and π-π stacking, are expected to play a significant role in the crystal packing. Recent studies on other 1,4-benzoxazine derivatives have highlighted the importance of π···π and C-H···π interactions in their solid-state architecture. researchgate.net
Interactive Data Table: Predicted Crystallographic Parameters (by analogy)
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Key Intermolecular Interactions | Hydrogen bonding, π-π stacking |
Isotopic Labeling Experiments for Mechanistic Elucidation
Isotopic labeling is a powerful technique used to trace the metabolic pathways and elucidate the biosynthetic mechanisms of natural products. nih.govbeilstein-journals.org In the context of benzoxazinoids, a class of compounds to which this compound belongs, isotopic labeling studies have been crucial in understanding their formation in plants. doi.orgresearchgate.netnih.gov
While specific isotopic labeling experiments for the synthetic compound this compound are not described in the literature, the general methodology applied to natural benzoxazinoids like DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) provides a framework for how such studies could be designed. nih.govnih.gov These experiments typically involve feeding plants with precursors labeled with stable isotopes such as ¹³C, ¹⁵N, or ¹⁸O. The incorporation of these isotopes into the final product is then monitored by mass spectrometry and NMR spectroscopy.
Such studies on natural benzoxazinoids have revealed that their biosynthesis originates from the shikimate pathway, with indole-3-glycerol phosphate (B84403) being a key intermediate. doi.orgnih.gov Should this compound be identified as a natural product or a metabolite, similar isotopic labeling experiments would be invaluable for elucidating its biosynthetic origin and the enzymatic reactions involved in its formation. For synthetic compounds, isotopic labeling can be employed to study reaction mechanisms. rsc.org
Interactive Data Table: Potential Isotopic Labeling Strategies for Mechanistic Studies
| Isotope | Labeled Precursor (Example) | Analytical Technique | Mechanistic Insight |
| ¹³C | [¹³C]-Anthranilic acid derivative | NMR, MS | Elucidation of carbon skeleton assembly |
| ¹⁵N | [¹⁵N]-Amine source | NMR, MS | Tracing the origin of nitrogen atoms |
| ¹⁸O | H₂¹⁸O | MS | Investigating the source of oxygen atoms in the lactone ring |
| ²H (D) | Deuterated solvent or reagents | NMR, MS | Studying kinetic isotope effects and reaction mechanisms |
Theoretical and Computational Chemistry Studies of 4 Methyl 6 Nitro 2h 1,4 Benzoxazin 3 One
Quantum Chemical Calculations
Quantum chemical calculations offer a detailed view of the electronic structure and energetic properties of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of 1,4-benzoxazine, DFT calculations, often using the B3LYP functional with basis sets like 6-31G* and 6-311++G**, have been employed to determine the optimized molecular geometry. researchgate.netresearchgate.net These calculations help in understanding the structural parameters and stability of the molecule. For instance, studies on similar benzoxazinone (B8607429) structures have used DFT to analyze structural, topological, and vibrational properties, providing insights into their reactivity. researchgate.net The method is also valuable for comparing the properties of different derivatives, such as those with activating or deactivating groups attached to the benzoxazine (B1645224) ring. researchgate.net
Calculation of Frontier Molecular Orbitals (FMOs)
The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity of a molecule. Calculations for related benzoxazinone derivatives have shown that the energy gap between HOMO and LUMO can predict the stability and reactivity of the compound. researchgate.net A larger energy gap generally implies higher stability and lower reactivity. researchgate.net For example, in a study comparing nitrophenyl, chlorophenyl, and methylphenyl benzoxazinone derivatives, the HOMO and LUMO analysis revealed that the chloro- and nitro-substituted compounds possess greater stability and chemical hardness. researchgate.net
Vibrational Analysis and Spectroscopic Property Prediction (e.g., FT-IR, Raman, NMR shifts)
Theoretical vibrational analysis is a powerful tool for interpreting experimental spectroscopic data. By using DFT calculations, it is possible to predict the vibrational frequencies for FT-IR and Raman spectra. researchgate.netscispace.com These theoretical spectra are then compared with experimental results to make accurate assignments of the vibrational modes. scispace.com For instance, in studies of related benzoxazinones, calculated vibrational frequencies were scaled to compensate for computational approximations and anharmonicity, showing good agreement with experimental data. scispace.com Such analyses have been successfully used to assign the characteristic vibrational bands, including those for carbonyl stretching and nitro group vibrations. researchgate.netscispace.com Predicted ¹H and ¹³C NMR chemical shifts also show good correlation with experimental values. prepchem.com
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are instrumental in predicting how this compound might interact with biological macromolecules, providing a basis for its potential therapeutic applications.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, such as a protein. This method has been extensively used to study the interaction of benzoxazinone derivatives with various biological targets.
HSV-1 Protease : Docking studies have been performed to understand the interaction between benzoxazinone derivatives and Herpes Simplex Virus Type 1 (HSV-1) protease. nih.gov These studies have shown that hydrophobic and polarizable groups contribute significantly to the binding, and have identified key interactions, such as hydrogen bonding with specific amino acid residues like Ser129, that are crucial for the inhibitory activity. nih.govresearchgate.net
PPO (Polyphenol Oxidase) : While specific docking studies of this compound with PPO were not found, related benzoxazinone derivatives have been investigated for their interactions with various enzymes, suggesting the applicability of this method.
α-Amylase and α-Glucosidase : Molecular docking has been employed to investigate the inhibitory potential of benzoxazinone derivatives against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.gov These studies help in rationalizing the structure-activity relationships and identifying key binding interactions within the active sites of these enzymes. nih.govnih.govnih.govnih.gov For example, docking studies on similar heterocyclic compounds have identified important hydrogen bonding and arene-arene interactions with amino acid residues like Glu 276, Asp 214, and Phe 177 in α-glucosidase. nih.gov
GP IIb/IIIa receptor : Although direct docking studies of this specific compound with the GP IIb/IIIa receptor are not detailed in the provided context, the general applicability of molecular docking to understand ligand-receptor interactions is well-established for various therapeutic targets.
Comparative Modeling of Enzyme Structures
In cases where the experimental 3D structure of a target enzyme is unavailable, comparative (or homology) modeling is used to build a theoretical model. This approach was utilized to construct models of the HSV-1 protease, which were then used for molecular docking studies with benzoxazinone derivatives to understand their binding modes. nih.gov
Interactive Data Tables
Below are tables summarizing key computational data for benzoxazinone-related compounds.
Table 1: Predicted Spectroscopic Data for a Related Benzoxazinone Derivative
| Spectroscopic Data | Predicted Value |
| ¹H NMR (DMSO) | 7.968 (dd, J=8.9 Hz, 2H), 7.78 (d, J=2.5H 1H), 7.363 (d, J=8.9 2H), 4.799 (s, 2H), 3.32 (s, 3H) prepchem.com |
| ¹³C NMR (DMSO) | 164.430, 144.77, 135.913, 118.824, 115.808, 111.5142, 66.944, 20.82 prepchem.com |
| Mass Spectrum M+ m/z | 208 prepchem.com |
Table 2: Molecular Docking Results of Benzoxazinone Derivatives with Target Enzymes
| Compound Class | Target Enzyme | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |
| Benzoxazinone Derivatives | HSV-1 Protease | Ser129 nih.gov | Not explicitly stated |
| Thiazolidine-2,4-dione Derivatives | α-Glucosidase | Thr-215, Asp-214, His-248 nih.gov | -8.3 to -8.9 nih.gov |
| Benzodioxole Derivatives | α-Amylase | E233, H201 nih.gov | Not explicitly stated |
| 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles | α-Glucosidase | Glu 276, Asp 214, Phe 177 nih.gov | Not explicitly stated |
| Isoxazolinyl-1,2,3-triazolyl- nih.govnih.gov-benzoxazin-3-one derivatives | Pancreatic α-Amylase | Not explicitly stated | -9.1 to -9.2 nih.gov |
| Isoxazolinyl-1,2,3-triazolyl- nih.govnih.gov-benzoxazin-3-one derivatives | Intestinal α-Glucosidase | Not explicitly stated | -9.6 to -9.9 nih.gov |
Molecular Dynamics Simulations to Elucidate Binding Modes and Stability
Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic interactions between a ligand and its target protein, providing insights into the stability of the complex and the specific binding modes. For derivatives of 1,4-benzoxazin-3-one, MD simulations have been instrumental in understanding their potential as inhibitors of various enzymes.
In studies of related benzoxazine and benzothiazole (B30560) derivatives as potential acetylcholinesterase (AChE) inhibitors, MD simulations were performed to analyze the interaction mechanisms and binding affinities within the AChE active site. nih.gov For instance, the stability of the ligand-protein complex is often assessed by calculating the root mean square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable complex will exhibit minimal fluctuations in its RMSD value, indicating that the ligand remains securely bound in the active site.
One such study revealed that a specific benzoxazine derivative formed a highly stable complex with AChE, showing only slight fluctuations in the later stages of the simulation and maintaining a low average RMSD value. nih.gov This stability is crucial for the compound to exert its inhibitory effect on the biological functions of the protein. By comparison with known inhibitors, such as donepezil, researchers can gauge the potential of new compounds as therapeutic agents. nih.gov These simulations provide a molecular-level understanding that complements experimental findings and guides the design of more potent and stable inhibitors. nih.govmdpi.com
The primary objectives of using MD simulations in this context are to:
Determine the equilibrium properties of the system. mdpi.com
Investigate the interactions at the interface between the inhibitor molecule and the metal surface. mdpi.com
Understand the adsorption ability and orientation of the molecule on the surface. mdpi.com
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov Computational methods provide invaluable mechanistic insights into these relationships, guiding the optimization of lead compounds.
For the 1,4-benzoxazine scaffold, computational data helps to interpret SAR by identifying key structural features essential for biological activity. For example, in a series of proteasome inhibitors, SAR analysis revealed that a hydrogen bond donor was crucial at specific positions (N1 or O1 and N8), while being detrimental at another (7-position). dundee.ac.uk Furthermore, a substituent at the 6-position, particularly a morpholine (B109124) group, was found to be essential for both activity and metabolic stability. dundee.ac.uk Computational models can rationalize these findings by showing how these specific groups interact with the target protein's binding site, forming hydrogen bonds or engaging in other favorable interactions.
The electronic properties of substituents also play a significant role. For instance, the presence of electron-withdrawing groups on the benzene (B151609) ring of certain benzoxazines can favor specific chemical reactions, a factor that can be correlated with their biological activity. nih.gov By analyzing the electronic landscape of the molecule, such as the molecular electrostatic potential, computational methods can explain why certain substituents enhance activity while others diminish it. These mechanistic interpretations derived from computational data are crucial for the rational design of new analogs with improved potency and selectivity. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) models mathematically correlate the chemical structure of compounds with their biological activity. A specialized and powerful QSAR technique is Multivariate Image Analysis applied to QSAR (MIA-QSAR). This method utilizes information from the 2D chemical structure of molecules to build predictive models.
While specific MIA-QSAR studies on this compound are not extensively documented in the provided search results, the principles of QSAR and related multivariate methods are well-established for similar heterocyclic compounds. mdpi.com In a typical QSAR study, a large number of molecular descriptors, which are numerical representations of a molecule's properties, are calculated. mdpi.com These descriptors are then correlated with the observed biological activity using statistical methods like Ordinary Least Squares (OLS) or Principal Component Analysis (PCA). mdpi.com
The development of a robust QSAR model involves several key steps:
Data Set Collection: A series of compounds with known biological activities is compiled.
Descriptor Calculation: A wide array of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic) are calculated for each compound.
Variable Selection: A subset of the most relevant descriptors is selected to avoid overfitting and improve the predictive power of the model.
Model Building: A mathematical model is constructed using statistical techniques to relate the selected descriptors to the biological activity.
Model Validation: The predictive ability of the model is rigorously tested using both internal and external validation sets of compounds.
MIA-QSAR, in particular, would involve converting the 2D structures of a series of 1,4-benzoxazin-3-one derivatives into numerical arrays (images) and then using multivariate analysis to correlate these "images" with their biological activities. This approach can capture subtle structural features that might be missed by traditional descriptor-based methods.
Scaffold hopping is a key strategy in drug discovery that involves replacing the central core (scaffold) of a known active compound with a structurally different one while retaining its biological activity. uniroma1.itmdpi.com This approach is used to discover novel chemical entities with improved properties such as enhanced potency, better selectivity, improved pharmacokinetic profiles, or to circumvent existing patents. uniroma1.itniper.gov.in
In the context of the 1,4-benzoxazin-3-one scaffold, a scaffold hopping approach could involve replacing the benzoxazinone core with other heterocyclic systems that maintain the essential pharmacophoric features. Computational tools are frequently employed to facilitate this process by identifying suitable replacement scaffolds that can mimic the geometry and key interactions of the original molecule. uniroma1.it
Optimization studies often follow a successful scaffold hop. For instance, once a promising new scaffold is identified, medicinal chemists synthesize a library of analogs by introducing various substituents at different positions. dundee.ac.uk This process aims to fine-tune the compound's properties. For example, reducing lipophilicity is a common strategy to improve solubility. dundee.ac.uk In one study on a series of proteasome inhibitors, a key aim of the scaffold-hopping exercise was to identify compounds with improved solubility. dundee.ac.uk By exploring different scaffolds, researchers were able to identify a compound with a much better solubility profile, which was then selected for further development. dundee.ac.uk
The process of scaffold hopping and optimization is an iterative cycle of design, synthesis, and testing, often guided by computational modeling to predict the properties of new designs before they are synthesized. niper.gov.indtic.mil This approach accelerates the drug discovery process and increases the chances of identifying a successful clinical candidate. dundee.ac.uk
In Silico Assessment of Pharmacokinetic Properties: ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
In silico methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. nih.govbenthamscience.com These predictions help to identify compounds with potentially poor pharmacokinetic profiles, allowing for their early deselection or modification.
For a compound like this compound, a variety of ADME parameters can be computationally predicted. These predictions are often based on established models and rules, such as Lipinski's rule of five, which helps to assess the "drug-likeness" of a compound. dovepress.com
Key predicted ADME properties include:
Absorption: Parameters like gastrointestinal (GI) absorption and permeability are crucial for orally administered drugs. dovepress.comnih.gov Computational models can predict the likelihood of a compound being well-absorbed from the gut.
Distribution: The distribution of a drug throughout the body is influenced by factors like its ability to cross the blood-brain barrier (BBB) and its binding to plasma proteins. dovepress.comnih.gov In silico tools can provide predictions for these properties.
Metabolism: The metabolic stability of a compound is a critical determinant of its half-life in the body. Predictions often focus on interactions with cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. dovepress.com Models can predict whether a compound is likely to be a substrate or an inhibitor of specific CYP isoforms. dovepress.com
Table of Predicted ADME Properties for a Hypothetical Benzoxazine Derivative:
| Property | Predicted Value/Classification | Significance |
| Gastrointestinal Absorption | High | Good potential for oral bioavailability. dovepress.com |
| Blood-Brain Barrier (BBB) Permeation | Low/High | Depends on the therapeutic target. Low is often preferred to avoid CNS side effects. dovepress.com |
| P-glycoprotein (P-gp) Substrate | No/Yes | P-gp is an efflux pump; non-substrates may have better absorption and distribution. dovepress.com |
| CYP1A2 Inhibition | Inhibitor/Non-inhibitor | Potential for drug-drug interactions. dovepress.com |
| CYP2C9 Inhibition | Inhibitor/Non-inhibitor | Potential for drug-drug interactions. dovepress.com |
| CYP2D6 Inhibition | Inhibitor/Non-inhibitor | Potential for drug-drug interactions. dovepress.com |
| CYP3A4 Inhibition | Inhibitor/Non-inhibitor | Potential for drug-drug interactions. dovepress.com |
| Lipinski's Rule of Five | 0 violations | Indicates good "drug-likeness". dovepress.com |
These in silico predictions provide a valuable initial assessment of a compound's pharmacokinetic profile, guiding further experimental studies and optimization efforts. nih.govnih.gov
Computational Exploration of Reaction Mechanisms (e.g., Schiff Base Reaction, Ring-Closing Pathways)
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energy profiles. rsc.orgresearchgate.net This is particularly valuable for understanding the formation of complex heterocyclic structures like 1,4-benzoxazin-3-ones.
Schiff Base Formation: The synthesis of many heterocyclic compounds involves the formation of a Schiff base as a key intermediate. nih.govekb.eg A Schiff base is typically formed through the condensation of a primary amine with an aldehyde or ketone. ekb.egresearchgate.net The mechanism involves the nucleophilic addition of the amine to the carbonyl group, forming an unstable carbinolamine intermediate, which then dehydrates to form the imine or azomethine group (-C=N-) characteristic of a Schiff base. nih.gov Computational studies can model this entire process, calculating the activation energies for each step and identifying the rate-limiting step. rsc.org
Ring-Closing Pathways: The formation of the benzoxazine ring itself can be explored computationally. For instance, the synthesis of benzoxazinone derivatives can occur through intramolecular cyclization reactions. nih.gov Computational studies of similar ring-closing reactions have shown that the presence of certain functional groups and the reaction conditions (e.g., acidity) can significantly influence the reaction rate and mechanism. nih.gov For example, a strong Brønsted acid can catalyze the intramolecular cyclization of related nitro compounds to form benzoxazine structures. nih.gov Density Functional Theory (DFT) calculations can be used to map out the potential energy surface of the reaction, comparing different possible pathways and identifying the most energetically favorable route to the final product. rsc.org
In the synthesis of some benzoxazinone structures, the formation of an α-lactam intermediate has been proposed, which is then opened by a nucleophile to form a secondary amine that subsequently cyclizes. nih.gov Computational modeling can help to validate or refute such proposed mechanisms by calculating the energies of the proposed intermediates and transition states. nih.gov These computational investigations provide a detailed, step-by-step picture of the reaction, which is often difficult to obtain through experimental means alone. rsc.org
Mechanistic Investigations of Biological Activities of Benzoxazinone Derivatives
Enzyme Inhibition Studies
Benzoxazinone (B8607429) derivatives, including 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one, have been the subject of various mechanistic studies to elucidate their biological activities, which are primarily rooted in their ability to inhibit specific enzymes. These investigations have revealed detailed molecular interactions that underpin their potential as antiviral, herbicidal, and antidiabetic agents.
Benzoxazinones are recognized as inhibitors of serine proteases, and their mechanism against Herpes Simplex Virus Type 1 (HSV-1) protease has been a key area of research. nih.gov HSV-1 protease is crucial for viral replication, as it processes viral polyproteins to produce mature, functional proteins required for assembling new infectious virions. nih.gov The inhibitory action of benzoxazinones against this enzyme is characterized by specific interactions with its catalytic site. nih.gov
The proposed inhibitory mechanism for benzoxazinones involves the formation of a covalent acyl-enzyme complex with a key residue in the enzyme's active site, Serine-129 (Ser129). nih.gov Ser129 is a member of the catalytic triad and acts as the nucleophile during the cleavage of the peptide bond. nih.gov Molecular docking studies suggest that a hydrogen bond between the benzoxazinone compound and Ser129 facilitates the approximation of this nucleophilic residue to the carbonyl group of the inhibitor. nih.gov This proximity is believed to lead to a reaction that forms a stable, covalent bond, effectively inactivating the enzyme. nih.gov This interaction is considered one of the most critical for the inhibitory activity of this class of compounds. nih.gov
Beyond the crucial interaction with Ser129, the stabilization of the inhibitor within the active site of the HSV-1 protease is supported by interactions with other key residues. nih.gov Evidence points to significant interactions with Histidine-61 (His61) and Histidine-148 (His148), the other members of the catalytic triad, as well as with Arginine-156 (Arg156) and Arginine-157 (Arg157). nih.gov For instance, computational studies have shown that highly active benzoxazinone derivatives can form multiple hydrogen bonds with residues like Arg157, contributing to the compound's binding affinity and inhibitory effect. nih.gov The importance of both Arg157 and Ser129 for the activity of HSV-1 protease has been previously established. nih.gov
| Key Residue | Type of Interaction | Role in Inhibition |
| Ser129 | Covalent bond, Hydrogen bond | Forms acyl-enzyme complex, inactivating the enzyme. nih.gov |
| His61 | Interaction with catalytic triad | Supports the overall inhibitory mechanism. nih.gov |
| His148 | Interaction with catalytic triad | Supports the overall inhibitory mechanism. nih.gov |
| Arg156 | Interaction | Contributes to inhibitor binding. nih.gov |
| Arg157 | Hydrogen bond | Stabilizes the inhibitor in the active site. nih.gov |
The structure-activity relationship of benzoxazinone derivatives highlights a significant contribution from hydrophobic and polarizable groups in their binding to the HSV-1 protease. nih.gov These groups are crucial for anchoring the ligand within the enzyme's active site. nih.gov Hydrophobic interactions help to properly orient the inhibitor, facilitating the key interactions with catalytic and binding site residues. nih.gov The presence of polarizable groups can further enhance binding affinity through favorable electronic interactions with the protein environment. nih.gov Research has confirmed the importance of these hydrophobic interactions for ligand anchoring, a detail that contributes to a more complete understanding of the inhibition mechanism. nih.gov
Protoporphyrinogen IX oxidase (PPO) is a critical enzyme in the biosynthesis pathways of both chlorophyll in plants and heme in animals. nih.govembopress.org It catalyzes the oxidation of protoporphyrinogen IX to form protoporphyrin IX. embopress.orgmdpi.com Benzoxazinone-based structures have been investigated as inhibitors of PPO, which is a major target for the development of herbicides. nih.gov
The inhibition of PPO disrupts the normal production of chlorophyll. embopress.org This blockage leads to the accumulation of protoporphyrinogen IX in the cell. embopress.org This excess substrate then leaks from its normal pathway and is converted to protoporphyrin IX non-enzymatically in other cellular compartments. embopress.org When exposed to light, this improperly localized protoporphyrin IX acts as a photosensitizer, generating reactive oxygen species that cause rapid lipid peroxidation and membrane damage, ultimately leading to cell death and the bleaching of plant tissues. embopress.org The benzoxazinone scaffold is one of several versatile chemical structures utilized in the design of potent PPO inhibitors for agricultural use. nih.gov
One of the therapeutic strategies for managing type 2 diabetes mellitus is to control postprandial hyperglycemia (the sharp rise in blood sugar after a meal) by inhibiting carbohydrate-digesting enzymes. nih.gov The key enzymes involved in this process are pancreatic α-amylase and intestinal α-glucosidases. nih.govnih.gov Pancreatic α-amylase is responsible for the initial breakdown of complex carbohydrates like starch into smaller oligosaccharides in the small intestine. nih.gov Subsequently, α-glucosidases located in the brush border of the intestine break down these oligosaccharides into simple sugars, primarily glucose, which can then be absorbed into the bloodstream. nih.gov
Inhibitors of these enzymes delay the process of carbohydrate digestion and absorption. bohrium.com By slowing the breakdown of complex carbohydrates, these inhibitors reduce the rate at which glucose is released and absorbed, leading to a flatter and lower postprandial blood glucose curve. bohrium.com This mechanism does not directly affect insulin production or sensitivity but rather limits the amount of glucose entering the bloodstream from dietary sources. youtube.com The investigation of benzoxazinone derivatives as inhibitors of α-amylase and α-glucosidase is based on this principle, exploring their potential to help manage blood sugar levels.
| Enzyme | Function | Mechanism of Inhibition |
| Pancreatic α-Amylase | Breaks down starch into oligosaccharides. nih.gov | Delays the initial digestion of complex carbohydrates. nih.gov |
| Intestinal α-Glucosidase | Breaks down oligosaccharides into absorbable glucose. nih.gov | Prevents the final breakdown of carbohydrates, slowing glucose absorption. nih.govbohrium.com |
Inhibition of Bacterial Topoisomerase II
Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are crucial enzymes that control the topological state of DNA during replication, transcription, and repair. nih.gov Their essential role in bacterial survival makes them validated targets for the development of new antibacterial agents. nih.gov While research into the direct inhibitory effects of this compound on these enzymes is specific, broader studies on related heterocyclic compounds provide a basis for its potential mechanism.
Inhibitors of these topoisomerases can function through different mechanisms. For instance, fluoroquinolones stabilize the enzyme-DNA cleavage complex, leading to lethal double-stranded DNA breaks. nih.gov Other inhibitors, such as novobiocin, act by blocking the ATPase function of the GyrB and ParE subunits, which is essential for the enzyme's catalytic activity. nih.gov Research into novel inhibitors has identified compounds like benzothiazole (B30560) and benzoxazole derivatives that show potent, dual-inhibitory activity against both DNA gyrase and topoisomerase IV. nih.govresearchgate.net For example, 2-(4'-bromophenyl)-6-nitrobenzoxazole has been identified as a notable Topoisomerase II inhibitor. researchgate.net This suggests that the nitro-substituted benzoxazine (B1645224) core of this compound could confer a similar ability to interfere with these vital bacterial enzymes, a hypothesis that warrants further direct investigation.
Receptor Antagonism Mechanisms
Beyond direct enzyme inhibition, this compound and its derivatives exhibit biological activity through receptor antagonism, interacting with key receptors involved in physiological processes.
Mineralocorticoid Receptor (MR) Antagonism and Binding Affinity
The mineralocorticoid receptor (MR) plays a significant role in regulating blood pressure and electrolyte balance. Antagonists of this receptor are clinically important for treating conditions like hypertension and heart failure. While steroidal antagonists like spironolactone and eplerenone have been in use for decades, the development of non-steroidal MR antagonists has been a key area of research to improve selectivity and reduce side effects. nih.gov
One such non-steroidal MR antagonist, apararenone (MT-3995), features a 1,4-benzoxazin-3-one core structure: N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]methanesulfonamide. nih.gov The efficacy of this compound in preclinical and clinical studies highlights the potential of the benzoxazinone scaffold to produce potent and selective MR antagonists. nih.gov The specific substitution pattern of this compound, particularly the nitro group at the 6-position, may influence its binding affinity and antagonist activity at the mineralocorticoid receptor, suggesting a promising avenue for cardiovascular drug discovery.
Platelet Aggregation Inhibition via Glycoprotein IIb/IIIa (GP IIb/IIIa) Receptor Interaction
The glycoprotein IIb/IIIa (GP IIb/IIIa) receptor is a key player in the final common pathway of platelet aggregation. clinpgx.org Antagonists of this receptor are potent antiplatelet agents used in the management of acute coronary syndromes. nih.gov
Derivatives of 1,4-benzoxazin-3(4H)-one have been identified as potent inhibitors of platelet aggregation. jst.go.jp Studies have shown that these compounds can effectively block the GP IIb/IIIa receptor, preventing the binding of fibrinogen and von Willebrand factor, which is essential for the formation of platelet bridges and subsequent thrombus formation. clinpgx.orgjst.go.jp Molecular docking studies have confirmed that these benzoxazinone derivatives can fit into the active site of the GP IIb/IIIa receptor. jst.go.jp The inhibitory activity is influenced by the nature of the substituents on the benzoxazinone ring. For instance, compounds with shorter alkyl chains on the nitrogen atom of the oxazinone ring have demonstrated stronger inhibitory activity due to reduced steric hindrance. jst.go.jp This indicates that the 4-methyl group in this compound could contribute favorably to its antiplatelet potential.
Inhibitory Concentration (IC50) of Benzoxazinone Derivatives on ADP-induced Platelet Aggregation
| Compound | IC50 (µM) |
|---|---|
| Compound 8c | 8.99 |
| Compound 8d | 8.94 |
Data showing the potent anti-platelet aggregation activity of two 1,4-benzoxazin-3(4H)-one derivatives. jst.go.jp
Mechanistic Insights into Antimicrobial Activities
The benzoxazinone scaffold is also associated with significant antimicrobial properties, with various derivatives showing activity against a range of pathogenic fungi and bacteria.
Antifungal Activity Studies Against Phytopathogenic Fungi (e.g., Botrytis cinerea, Rhizoctonia solani)
Phytopathogenic fungi like Botrytis cinerea and Rhizoctonia solani cause significant damage to a wide variety of crops. mdpi.commdpi.com The development of effective and environmentally benign fungicides is a continuous effort in agricultural science.
Several derivatives of 2H-1,4-benzoxazin-3(4H)-one have been synthesized and evaluated for their in vitro antifungal activity against a panel of phytopathogenic fungi, including B. cinerea and R. solani. nih.gov These studies have shown that certain derivatives can completely inhibit the mycelial growth of these fungi at concentrations of 200 mg L⁻¹. nih.gov The antifungal potency is dependent on the substitution pattern. For example, 2-ethyl-2H-1,4-benzoxazin-3(4H)-one and its 4-acetyl derivative have been identified as particularly potent inhibitors. nih.gov The latter completely inhibited the growth of R. solani at a concentration of 100 mg L⁻¹. nih.gov While direct studies on this compound are pending, the introduction of a nitro group on the aromatic ring of other chemical scaffolds has been shown to increase antifungal activity against B. cinerea. semanticscholar.org
Antifungal Activity of 2-Alkyl-2H-1,4-benzoxazin-3(4H)-one Derivatives
| Compound | Fungus | Concentration (mg L⁻¹) | Mycelial Growth Inhibition (%) |
|---|---|---|---|
| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a) | Rhizoctonia solani | 100 | 100 |
| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6) | Rhizoctonia solani | 100 | 100 |
| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6) | Phythophtora cactorum | 20 | 72 |
In vitro antifungal activity of selected benzoxazinone derivatives against phytopathogenic fungi. nih.gov
Antibacterial Action Mechanisms
In addition to their antifungal properties, benzoxazinone derivatives have demonstrated promising antibacterial activities. The precise mechanisms of action are still under investigation but are thought to involve the disruption of essential cellular processes.
Studies on compounds such as 6-iodo-2-methyl-4H-benzo[d]- nih.govnih.gov-oxazin-4-one have shown significant antibacterial activity against a range of bacteria, including Staphylococcus aureus, Bacillus species, and Pseudomonas aeruginosa. researchgate.net The antibacterial efficacy of these compounds suggests that the benzoxazinone core is a viable pharmacophore for the development of new antibacterial agents. The presence of a methyl group, as in the subject compound, appears to be compatible with this activity. Further research is needed to elucidate the specific molecular targets and mechanisms by which this compound exerts its antibacterial effects, and to understand the contribution of the nitro group to its spectrum and potency of action.
Anticancer Activity: Mechanisms of Cell Growth Inhibition and Apoptosis Induction
Nitro-substituted benzoxazinone derivatives have emerged as a promising class of compounds with potential anticancer properties. Their mechanisms of action are multifaceted, primarily revolving around the inhibition of cancer cell proliferation and the induction of programmed cell death, known as apoptosis.
Research into various benzoxazinone derivatives has demonstrated their ability to impede the growth and migration of cancer cells. One of the key mechanisms identified is the downregulation of the c-Myc gene, a critical regulator of cell growth and proliferation that is often overexpressed in cancerous cells. By targeting the c-Myc gene, these compounds can disrupt the cellular machinery responsible for uncontrolled cell division.
Furthermore, studies on specific nitro-substituted benzoxazinones have revealed their potent cytotoxic and pro-apoptotic effects. For instance, a series of 7-nitro-2-aryl-4H-benzo[d] nih.govresearchgate.netoxazin-4-ones displayed significant potential in inducing apoptosis in human cervical cancer (HeLa) cells. Apoptosis is a crucial process for eliminating damaged or cancerous cells and is characterized by a series of biochemical events leading to cell death. The induction of apoptosis by these compounds suggests their potential to selectively target and eliminate cancer cells.
The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. The extrinsic pathway is activated by the binding of extracellular ligands to death receptors on the cell surface, leading to a cascade of caspase activation. The intrinsic pathway is triggered by intracellular stress, such as DNA damage, and results in the release of pro-apoptotic proteins from the mitochondria. Both pathways converge on the activation of executioner caspases, which are responsible for the cleavage of cellular proteins and the dismantling of the cell. While the precise pathway activated by nitro-substituted benzoxazinones is still under investigation, their ability to induce apoptosis is a key aspect of their anticancer potential.
Table 1: Investigated Anticancer Activities of Select Nitro-Substituted Benzoxazinone Derivatives
| Compound/Derivative Class | Cancer Cell Line | Observed Effects | Potential Mechanism of Action |
| 7-nitro-2-aryl-4H-benzo[d] nih.govresearchgate.netoxazin-4-ones | HeLa (Human cervical cancer) | Cytotoxicity, Pro-apoptotic | Induction of programmed cell death |
| General Benzoxazinone Derivatives | Various cancer cell lines | Inhibition of cell growth and migration | Downregulation of c-Myc gene expression |
Role as Plant Defense Metabolites and Associated Mechanisms
Benzoxazinoids, the parent class of compounds to which this compound belongs, are well-established as important secondary metabolites in various plants, particularly in the grass family (Poaceae). They play a crucial role in the plant's defense against a wide range of herbivores and pathogens.
Antifeedant and Insecticidal Activities
Benzoxazinoids exhibit both antifeedant and insecticidal properties, providing a dual-layered defense against insect pests. As antifeedants, these compounds deter insects from feeding on the plant tissue. This deterrence can be a result of the compound's taste or its ability to cause post-ingestive discomfort.
The insecticidal activity of benzoxazinoids stems from their toxic effects on various insect species. These compounds can interfere with essential physiological processes in insects, leading to reduced growth, developmental abnormalities, and ultimately, death. The mechanisms underlying their toxicity can include the disruption of enzymatic activities, interference with nutrient absorption, and the generation of oxidative stress. The specific mode of action can vary depending on the insect species and the specific benzoxazinoid derivative.
Allelopathic Effects and Their Biochemical Basis
Allelopathy is a biological phenomenon where one plant produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. Benzoxazinoids are recognized as potent allelochemicals, enabling plants to compete with neighboring weeds.
When released into the soil, either through root exudation or from decomposing plant material, benzoxazinoids can inhibit the germination of weed seeds and suppress the growth of competing seedlings. The biochemical basis of these allelopathic effects is thought to involve the disruption of various cellular processes in the target plants. These can include the inhibition of key enzymes involved in germination and growth, interference with cell division and elongation, and the induction of oxidative stress, which can damage cellular components. The effectiveness of benzoxazinoids as allelochemicals contributes to the competitive advantage of the plants that produce them.
Structure-Activity Relationships Correlating Substituents with Specific Biological Responses and Mechanistic Pathways
The biological activity of benzoxazinone derivatives is significantly influenced by the nature and position of substituents on their core structure. Understanding these structure-activity relationships (SAR) is crucial for the design and development of new compounds with enhanced and specific biological activities.
For instance, in a study of 7-nitro-2-aryl-4H-benzo[d] nih.govresearchgate.netoxazin-4-ones, the position of a methyl group on the 2-aryl ring was found to be important. A para-substituted methyl group resulted in better anticancer activity compared to an ortho-substituted one. This suggests that the spatial arrangement of substituents is critical for optimal interaction with the biological target.
Similarly, in the realm of plant defense, modifications to the benzoxazinoid skeleton can alter the spectrum and potency of their antifeedant, insecticidal, and allelopathic activities. While specific SAR studies on this compound are not available, it is plausible that the 4-methyl and 6-nitro substitutions play a significant role in modulating its biological profile compared to the parent benzoxazinone structure. The methyl group could influence its lipophilicity, affecting its ability to cross biological membranes, while the nitro group could be involved in specific electronic interactions with target molecules. Further research is needed to elucidate the precise contribution of these substituents to the biological activities of this specific compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of nitro-substituted benzoxazine precursors. A common approach involves nitration of 4-methyl-2H-1,4-benzoxazin-3-one followed by purification using column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7). Purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 254 nm . For optimization, factorial design experiments (e.g., varying reaction temperature, solvent polarity) can systematically identify critical parameters .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent nitro group degradation. Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and dermal hazards. Waste disposal must follow protocols for nitroaromatic compounds, including neutralization with reducing agents (e.g., sodium sulfite) before incineration .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) with assignments based on coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- Mass Analysis : High-resolution mass spectrometry (HRMS) in ESI+ mode to confirm molecular ion [M+H]⁺ .
- Purity Assessment : Combine HPLC with UV-Vis spectroscopy and melting point determination (expected range: 180–185°C) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying electrophilic sites (e.g., nitro group adjacent to the oxazinone ring). Solvent effects are modeled using COSMO-RS. Validation involves comparing predicted activation energies with experimental kinetic data from stopped-flow techniques .
Q. What strategies resolve contradictions in reported biological activities (e.g., antifungal vs. herbicidal effects)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying nitro/methyl positions) and test in standardized assays (e.g., Candida albicans MIC for antifungal activity; Arabidopsis growth inhibition for herbicidal effects) .
- Mechanistic Studies : Use fluorescence quenching to assess membrane permeability or ROS generation. Confocal microscopy can localize cellular targets .
Q. How can AI-driven experimental design improve yield in multi-step syntheses of this compound?
- Methodological Answer : Implement machine learning (ML) platforms (e.g., COMSOL Multiphysics integration) to optimize reaction parameters. Train models on historical data (temperature, solvent, catalyst loading) to predict optimal conditions. Validate with robotic liquid handlers for high-throughput screening .
Q. What crystallographic insights explain the compound’s stability under thermal stress?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions (e.g., hydrogen bonds between nitro groups and adjacent methyl/oxazinone moieties). Thermal gravimetric analysis (TGA) correlates decomposition temperatures (Td ≈ 200°C) with crystallographic packing efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
